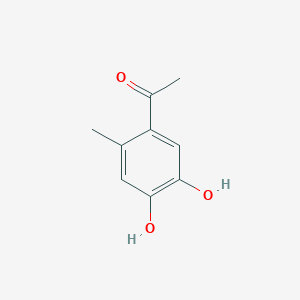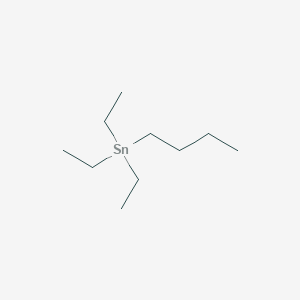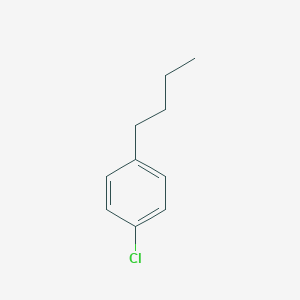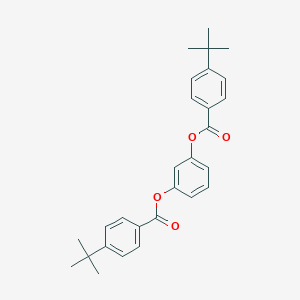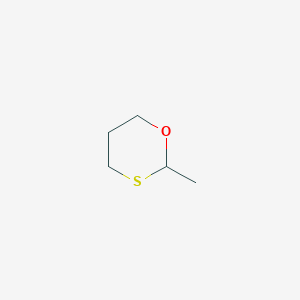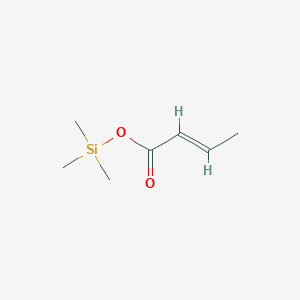
Methyl thioacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl thioacetimidate, also known as methyl 2-imino-3-(methylthio)butyrate, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Methyl thioacetimidate has been extensively studied for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl thioacetimidate thioacetimidate is not fully understood, but it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl thioacetimidate thioacetimidate. However, it has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl thioacetimidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used as a key intermediate in the synthesis of various organic compounds. However, it also has several limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on Methyl thioacetimidate thioacetimidate. One potential area of research is the development of new synthetic methods for the compound. Another potential area of research is the exploration of its potential applications in catalysis and asymmetric synthesis. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Methyl thioacetimidate thioacetimidate.
Méthodes De Synthèse
Methyl thioacetimidate can be synthesized through various methods, including the reaction of Methyl thioacetimidate 2-bromo-3-Methyl thioacetimidatebutyrate and thioacetamide, or the reaction of Methyl thioacetimidate 2-chloro-3-Methyl thioacetimidatebutyrate and potassium thioacetate. The latter method is preferred due to its higher yield and lower toxicity. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified through distillation or recrystallization.
Applications De Recherche Scientifique
Methyl thioacetimidate has been widely used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential applications in the field of catalysis, where it can be used as a ligand for metal catalysts. Methyl thioacetimidate has been shown to exhibit unique properties that make it a promising candidate for various applications.
Propriétés
Numéro CAS |
17572-18-8 |
|---|---|
Nom du produit |
Methyl thioacetimidate |
Formule moléculaire |
C3H7NS |
Poids moléculaire |
89.16 g/mol |
Nom IUPAC |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
Clé InChI |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
SMILES canonique |
CC(=N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




